![molecular formula C16H25NO3 B6340363 tert-Butyl 3-{[(2-methoxyphenyl)methyl]amino}-2-methylpropanoate CAS No. 1221341-71-4](/img/structure/B6340363.png)

tert-Butyl 3-{[(2-methoxyphenyl)methyl]amino}-2-methylpropanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

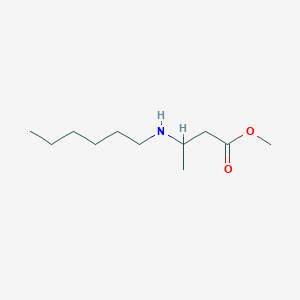

Tert-Butyl 3-{[(2-methoxyphenyl)methyl]amino}-2-methylpropanoate (TBPMA) is a tertiary amine that has been used in a variety of scientific research applications. It is a versatile molecule that can be used to form a variety of different compounds, which can be used in a variety of different research applications. TBPMA is also used in a variety of biochemical and physiological experiments, as well as in laboratory experiments.

Applications De Recherche Scientifique

Synthesis of Biologically Active Compounds

One notable application of tert-Butyl 3-{[(2-methoxyphenyl)methyl]amino}-2-methylpropanoate is in the synthesis of cryptophycin-24 (Arenastatin A), a compound with potential anticancer activity. The synthesis involves complex steps, including Noyori reduction and Frater alkylation, to set stereogenic centers critical for the biological activity of cryptophycins (Eggen et al., 2000). Similarly, its role in the asymmetric synthesis of β-amino acid derivatives, such as those used in the production of kedarcidin, showcases its importance in creating compounds with specific chiral properties (Bull et al., 2002).

Asymmetric Synthesis

The compound's utility extends to asymmetric synthesis, where it aids in the creation of stereochemically complex molecules. For instance, it has been used in the asymmetric synthesis of 3-hydroxy-2-methylpropanoic acid esters through ruthenium-catalyzed hydrogenation, demonstrating its value in producing enantiomerically pure building blocks for further chemical synthesis (Jeulin et al., 2007).

Chemical Reaction Mechanism Studies

Research involving tert-Butyl 3-{[(2-methoxyphenyl)methyl]amino}-2-methylpropanoate also includes studies on reaction mechanisms, such as the palladium(II) complexes formation with triazole-based N-heterocyclic carbenes. These studies provide insight into the catalytic activities and potential applications in cross-coupling reactions, important for pharmaceutical synthesis and material science (Turek et al., 2014).

Propriétés

IUPAC Name |

tert-butyl 3-[(2-methoxyphenyl)methylamino]-2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO3/c1-12(15(18)20-16(2,3)4)10-17-11-13-8-6-7-9-14(13)19-5/h6-9,12,17H,10-11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDRIGUFYNGHEEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNCC1=CC=CC=C1OC)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-{[(2-methoxyphenyl)methyl]amino}-2-methylpropanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate](/img/structure/B6340296.png)

![tert-Butyl 3-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6340302.png)

![tert-Butyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate](/img/structure/B6340306.png)

![tert-Butyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate](/img/structure/B6340317.png)

![tert-Butyl 2-methyl-3-[(thiophen-2-ylmethyl)amino]propanoate](/img/structure/B6340320.png)

![tert-Butyl 3-{[2-(4-methoxyphenyl)ethyl]amino}-2-methylpropanoate](/img/structure/B6340322.png)

![tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate](/img/structure/B6340326.png)

![tert-Butyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6340334.png)

![tert-Butyl 2-methyl-3-[(oxolan-2-ylmethyl)amino]propanoate](/img/structure/B6340342.png)

![tert-Butyl 3-{[2-(4-fluorophenyl)ethyl]amino}-2-methylpropanoate](/img/structure/B6340350.png)

![tert-Butyl 3-{[2-(diethylamino)ethyl]amino}-2-methylpropanoate](/img/structure/B6340357.png)

![tert-Butyl 3-[(3-ethoxypropyl)amino]-2-methylpropanoate](/img/structure/B6340369.png)